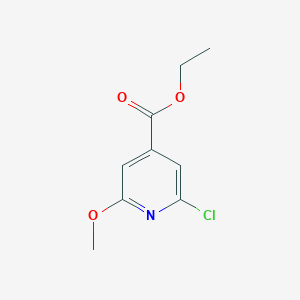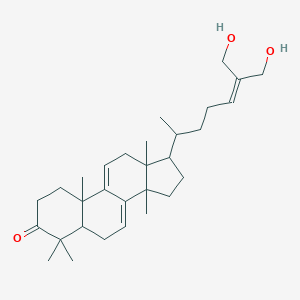
UGH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UGH2 is an organic compound with the molecular formula C30H26Si2 It consists of a benzene ring substituted with two triphenylsilyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: UGH2 can be synthesized through a multi-step process involving the reaction of 1,4-dibromobenzene with triphenylsilyl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, using more efficient purification techniques, and ensuring the safety and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: UGH2 undergoes various chemical reactions, including:
Substitution Reactions: The triphenylsilyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form silanol derivatives.
Reduction Reactions: Reduction of the benzene ring can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides or alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Silanol derivatives are formed.
Reduction Reactions: Cyclohexane derivatives are produced.
Applications De Recherche Scientifique
UGH2 has several applications in scientific research:
Synthesis of Cross-Conjugated Polymers: It is used in the synthesis of polymers with unique structural and electronic properties, which have implications in materials science.
Organic Electrophosphorescent Devices: The compound is used as a host material in organic light-emitting diodes (OLEDs), enhancing the efficiency of deep blue phosphorescent devices.
Organosilicon Compound Synthesis: It plays a role in the synthesis of various organosilicon compounds, broadening our understanding of their reactivity and stability.
Molecular Dynamics and Structural Studies:
Mécanisme D'action
The mechanism of action of UGH2 involves its interaction with various molecular targets and pathways. The triphenylsilyl groups can participate in electronic interactions, influencing the compound’s reactivity and stability. These interactions can affect the compound’s behavior in different chemical environments, making it a valuable tool in various research applications.
Comparaison Avec Des Composés Similaires
1,4-Bis(trimethylsilyl)benzene: This compound has trimethylsilyl groups instead of triphenylsilyl groups, resulting in different reactivity and applications.
1,4-Diphenylbenzene: Lacks the silyl groups, leading to distinct chemical properties and uses.
Tetraphenylsilane: Contains four phenyl groups attached to a silicon atom, differing in structure and reactivity.
Uniqueness: UGH2 is unique due to its specific substitution pattern and the presence of bulky triphenylsilyl groups. These features contribute to its distinct reactivity and make it suitable for specialized applications in materials science and organic electronics.
Propriétés
IUPAC Name |
triphenyl-(4-triphenylsilylphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34Si2/c1-7-19-35(20-8-1)43(36-21-9-2-10-22-36,37-23-11-3-12-24-37)41-31-33-42(34-32-41)44(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-34H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETFWTCLAIIJRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304980 |
Source


|
| Record name | 1,4-BIS(TRIPHENYLSILYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18856-08-1 |
Source


|
| Record name | NSC168680 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-BIS(TRIPHENYLSILYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B176638.png)







